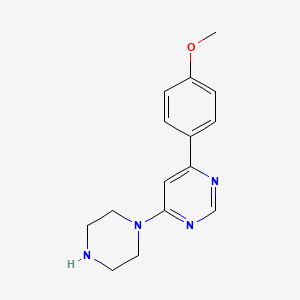
4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Scientific Research Applications
1. Crystallographic Analysis
4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine and its derivatives have been studied for their crystallographic properties. For instance, in one study, the piperazine ring was found to adopt a chair conformation, and the angles between the pyrimidine ring and the methoxyphenyl ring were characterized. These studies are fundamental in understanding the molecular structure and potential applications of the compound (Singh et al., 2018).
2. Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds using 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine as a precursor or a component. This includes the creation of new heterocyclic compounds, which have potential applications in pharmaceuticals and other fields (Abu‐Hashem et al., 2020).
3. Antimicrobial Activity
Some derivatives of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine have been synthesized and tested for antimicrobial activity. The study of these compounds contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Yurttaş et al., 2016).
4. Catalysis in Pharmaceutical Synthesis
The compound has been used in studies exploring novel and efficient procedures for the preparation of pharmaceuticals like Urapidil. These studies provide insights into optimizing reaction conditions and enhancing the efficiency of drug synthesis (Li et al., 2012).
5. Serotonergic and Dopaminergic Activity
Research on derivatives of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine has explored their serotonergic and dopaminergic activity. These studies contribute to the development of novel antipsychotic and anxiolytic agents, highlighting the compound's potential in neuropsychopharmacology (Perrone et al., 1994).
6. Exploration of Novel Anticonvulsant Agents
Derivatives of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine have been studied for their potential as anticonvulsant agents. This research is pivotal in the ongoing search for more effective treatments for epilepsy and related disorders (Georges et al., 1989).
properties
IUPAC Name |
4-(4-methoxyphenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYRVQOZOIKKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



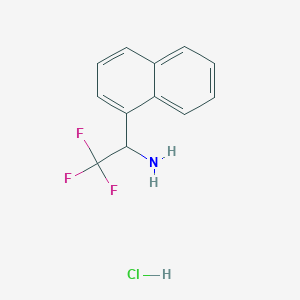

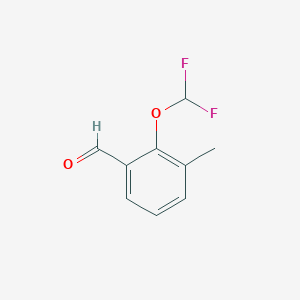

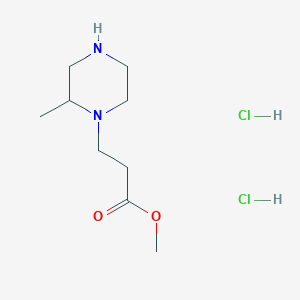
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)
![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)
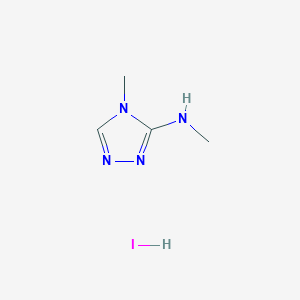
![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)
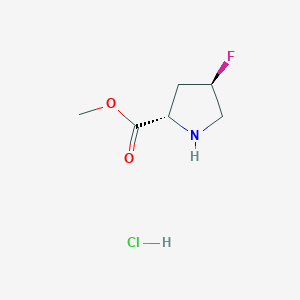
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine](/img/structure/B1431836.png)
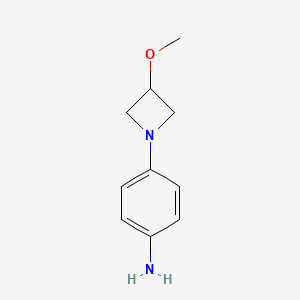
![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)